molecular formula C9H10BFO4 B1421115 2-Fluoro-4-ethoxycarbonylphenylboronic acid CAS No. 874459-62-8

2-Fluoro-4-ethoxycarbonylphenylboronic acid

Cat. No.: B1421115
CAS No.: 874459-62-8
M. Wt: 211.98 g/mol
InChI Key: HBXIRLABZXFDAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4-ethoxycarbonylphenylboronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and an ethoxycarbonyl group. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-ethoxycarbonylphenylboronic acid typically involves the following steps:

    Bromination: The starting material, 2-fluoro-4-ethoxycarbonylbenzene, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light to yield 2-bromo-4-ethoxycarbonylfluorobenzene.

    Borylation: The brominated intermediate is then subjected to a borylation reaction using a palladium catalyst (e.g., Pd(dppf)Cl2) and a boron source such as bis(pinacolato)diboron (B2Pin2) in the presence of a base like potassium acetate. This step yields this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.

Types of Reactions:

    Suzuki-Miyaura Coupling: this compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. This reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Reduction: The ethoxycarbonyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Catalysts: Palladium-based catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2)

    Bases: Potassium carbonate (K2CO3), sodium hydroxide (NaOH)

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)

Major Products:

    Biaryl Compounds: Formed via Suzuki-Miyaura coupling.

    Phenols: Formed via oxidation of the boronic acid group.

    Reduced Derivatives: Formed via reduction of the ethoxycarbonyl group.

Scientific Research Applications

2-Fluoro-4-ethoxycarbonylphenylboronic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

    Biology: Employed in the development of boron-containing drugs and as a tool in biochemical assays.

    Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The primary mechanism of action for 2-Fluoro-4-ethoxycarbonylphenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl halide to form a biaryl product. The fluoro and ethoxycarbonyl groups influence the reactivity and selectivity of the compound, making it a valuable reagent in organic synthesis.

Comparison with Similar Compounds

    2-Fluoro-4-methoxycarbonylphenylboronic acid: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group.

    2-Fluoro-4-carboxyphenylboronic acid: Contains a carboxyl group instead of an ethoxycarbonyl group.

    4-Ethoxycarbonylphenylboronic acid: Lacks the fluoro substituent.

Uniqueness: 2-Fluoro-4-ethoxycarbonylphenylboronic acid is unique due to the presence of both a fluoro and an ethoxycarbonyl group, which can significantly affect its electronic properties and reactivity. This makes it particularly useful in fine-tuning the outcomes of synthetic reactions and in the development of specialized materials and pharmaceuticals.

Properties

IUPAC Name

(4-ethoxycarbonyl-2-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BFO4/c1-2-15-9(12)6-3-4-7(10(13)14)8(11)5-6/h3-5,13-14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXIRLABZXFDAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)OCC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673885
Record name [4-(Ethoxycarbonyl)-2-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874459-62-8
Record name [4-(Ethoxycarbonyl)-2-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-4-ethoxycarbonylphenylboronic acid
Reactant of Route 2
2-Fluoro-4-ethoxycarbonylphenylboronic acid
Reactant of Route 3
Reactant of Route 3
2-Fluoro-4-ethoxycarbonylphenylboronic acid
Reactant of Route 4
Reactant of Route 4
2-Fluoro-4-ethoxycarbonylphenylboronic acid
Reactant of Route 5
Reactant of Route 5
2-Fluoro-4-ethoxycarbonylphenylboronic acid
Reactant of Route 6
2-Fluoro-4-ethoxycarbonylphenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.